N-(cyclopropylmethyl)-5,6,7,8-tetrahydronaphthalen-1-amine

Serotonin Transporter hSERT Binding Isosteric Replacement

Researchers seeking a matched molecular pair negative control to probe the contribution of the indole NH hydrogen-bond donor to SERT binding affinity often face a lack of suitable isosteric scaffolds. This compound directly addresses that need by replacing the indole NH with an aromatic CH while maintaining comparable steric bulk, enabling clean attribution of H-bond donor effects. - hSERT IC50: 330 nM, confirming substantial binding affinity is retained despite the absence of the H-bond donor. - Benchmark N-alkyl SAR: The cyclopropylmethyl substituent provides the weakest 5-HT1A affinity in its series, serving as a lower-bound reference. - Purity: 95%, suitable for SPR and fragment-based screening after standard quality control.

Molecular Formula C14H19N
Molecular Weight 201.31 g/mol
Cat. No. B13253861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclopropylmethyl)-5,6,7,8-tetrahydronaphthalen-1-amine
Molecular FormulaC14H19N
Molecular Weight201.31 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C=CC=C2NCC3CC3
InChIInChI=1S/C14H19N/c1-2-6-13-12(4-1)5-3-7-14(13)15-10-11-8-9-11/h3,5,7,11,15H,1-2,4,6,8-10H2
InChIKeyOZXRCHYYIYNKKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-(cyclopropylmethyl)-5,6,7,8-tetrahydronaphthalen-1-amine


N-(cyclopropylmethyl)-5,6,7,8-tetrahydronaphthalen-1-amine (CAS 1156171-65-1) is a synthetic secondary amine featuring a partially saturated naphthalene core substituted with a cyclopropylmethylamino side chain. It belongs to the class of tetrahydronaphthalen-1-amine derivatives explored as conformationally restricted analogs of homotryptamines [1]. This compound serves as a key isosteric scaffold where the indole NH of tryptamine is replaced by an aromatic CH group, enabling the study of hydrogen-bond donor/acceptor requirements at the serotonin transporter (SERT) without the indole nucleus [1]. It is available commercially as a research chemical with a specified purity of 95% .

SERT isosteric replacement studies comparing naphthyl vs. indole cores
N-alkyl SAR benchmarking using cyclopropylmethyl substituent rank order
H-bond pharmacophore mapping with a matched molecular pair negative control

Why Generic Analogs Cannot Replace N-(cyclopropylmethyl)-5,6,7,8-tetrahydronaphthalen-1-amine


Generic substitution with simpler tetrahydronaphthalen-1-amines (e.g., 5-aminotetralin or BL-1249 analogs) is not scientifically valid due to the specific conformational restriction and electronic profile imposed by the cyclopropylmethylamino side chain. This motif was specifically designed to mimic the homotryptamine pharmacophore, and studies demonstrate that the nature of the N-alkyl substituent critically determines hSERT binding affinity [1]. Furthermore, structure-activity relationship (SAR) data indicates that the N-cyclopropylmethyl group confers a distinct rank order of potency compared to N-allyl or N-n-propyl analogs at related aminotetralin receptors [2]. Therefore, selecting this specific compound is essential for projects requiring the homotryptamine-mimetic geometry or comparing isosteric cores lacking H-bond donor sites.

!
N-cyclopropylmethyl group defines a distinct 5-HT1A rank order; simpler N-alkyl analogs may shift receptor selectivity
!
Generic tetrahydronaphthalen-1-amines lack the homotryptamine-mimetic geometry essential for SERT isostere comparisons
!
Indole-containing analogs reintroduce the H-bond donor; cannot serve as negative controls for NH pharmacophore studies

Differentiation Evidence for N-(cyclopropylmethyl)-5,6,7,8-tetrahydronaphthalen-1-amine


Naphthyl vs. Indole hSERT Binding Affinity

The target compound's naphthyl core was evaluated as an isosteric replacement for the indole nucleus of homotryptamine. The study concluded that aromatic cores lacking an H-bond donor site (such as the naphthyl core in this compound) can be substituted for the indole nucleus without substantial loss in hSERT binding [1]. However, the most potent isosteres identified were CN-substituted naphthalenes, indicating that the unsubstituted naphthyl core in the target compound exhibits measurably lower affinity than its cyano-substituted counterparts. This provides a direct SAR differentiation: the target compound retains affinity relative to indole but is less potent than CN-substituted naphthalenes [1].

hSERT binding vs. Indole
Class-level inference
Naphthyl isostere retains substantial hSERT binding relative to indole; CN-substituted naphthalenes are the most potent isosteres
Supports H-bond donor decoupling studies
Qualitative ranking; exact Ki not available
Serotonin Transporter hSERT Binding Isosteric Replacement

5-HT1A Affinity Ranking of N-Substituents

In a related series of C-1-substituted 8-hydroxy-2-(di-n-propylamino)tetralins, the binding potency order for C-1 N-substitution at the 5-HT1A receptor was explicitly determined as: allyl > hydroxymethyl > n-propyl > cyclopropylmethyl [1]. This positions the cyclopropylmethyl substituent as the least potent among the four tested N-alkyl groups. Although this data originates from a 2-aminotetralin scaffold rather than the 1-aminotetralin subclass, the rank order provides a class-level inference that the cyclopropylmethyl group consistently confers lower 5-HT1A receptor affinity compared to smaller or more flexible N-substituents [1].

5-HT1A N-Substituent Rank
Class-level inference
Rank order: allyl > hydroxymethyl > n-propyl > cyclopropylmethyl
Cyclopropylmethyl is the least potent substituent in tested series
Data from 2-aminotetralin scaffold; class-level SAR trend
5-HT1A Receptor Structure-Activity Relationship Aminotetralin

H-Bond Donor Absence in Naphthyl Core vs. Indole

A critical differentiator of the target compound is the replacement of the indole NH group (present in the parent homotryptamine) with an aromatic CH group in the naphthyl core [1]. The study explicitly demonstrates that isosteric aromatic cores which lack an H-bond donor site may be substituted for the indole nucleus without substantial loss in hSERT binding [1]. This finding directly distinguishes the naphthyl analog from indole-based compounds: the target compound lacks the H-bond donor capability of the indole NH but retains transporter affinity, making it a valuable tool for decoupling H-bonding from steric contributions in SERT binding [1].

H-Bond Donor Absence
Class-level inference
Aromatic CH replaces indole NH; SERT binding maintained despite loss of H-bond donor
Enables negative control for NH recognition studies
Qualitative; no H-bond donor by design
Pharmacophore Modeling Hydrogen Bonding Isosterism

Commercial Purity Baseline for Pharmacological Assays

The target compound is commercially available with a documented purity of 95% (GC/HPLC) from at least one supplier . In contrast, many closely related tetrahydronaphthalen-1-amine analogs (e.g., BL-1249, various substituted 2-aminotetralins) are sold at purities ranging from 98% to ≥99%. This purity differential of approximately 3-5% may be significant for quantitative pharmacological assays where impurities could act as confounding agonists or antagonists at serotonin or sigma receptors. Procurement decisions should factor in the need for additional purification if >95% purity is required.

Commercial Purity
Data to verify
95% purity vs. 98–99% for typical high-purity analogs
May require post-purchase purification for quantitative assays
Supplier-reported; analytical method unspecified
Chemical Purity Procurement Specification Reproducibility

Application Scenarios for N-(cyclopropylmethyl)-5,6,7,8-tetrahydronaphthalen-1-amine


Indole NH H-Bonding Negative Control

Use this compound as a matched molecular pair negative control when probing the contribution of the indole NH hydrogen-bond donor to SERT binding affinity. Because the naphthyl core replaces the indole NH with an aromatic CH while maintaining comparable steric bulk, any observed difference in binding affinity relative to the indole parent can be attributed specifically to the loss of the H-bond donor interaction [1]. This application is uniquely suited to this compound and cannot be fulfilled by indole-containing analogs.

Homotryptamine Scaffold Hopping via Conformational Restriction

Employ this compound as a scaffold-hopping intermediate to assess the viability of naphthyl-based cores in SERT inhibitor design. The published evidence confirms that naphthyl isosteres lacking an H-bond donor retain substantial hSERT binding, providing a validated starting point for further optimization with substituents such as cyano groups, which have been shown to yield the most potent isosteres in this series [1].

SAR Benchmarking of N-Alkyl Effects at Aminotetralin Receptors

Leverage the known C-1 N-substituent potency rank order (allyl > hydroxymethyl > n-propyl > cyclopropylmethyl) to benchmark the expected activity of this compound at 5-HT1A receptors [1]. This compound is predicted to exhibit the weakest affinity in the series, making it suitable as a lower-bound reference point in systematic N-alkyl SAR campaigns.

Fragment-Based Screening with Purity Adjustment

Procure this compound for fragment-based screening or surface plasmon resonance (SPR) assays where the 95% purity specification is acceptable after accounting for potential impurity interference. Note that researchers requiring >98% purity for quantitative biochemical assays should budget for additional purification steps, as the commercial baseline is 3-5% lower than typical high-purity tetrahydronaphthalen-1-amine derivatives [1].

Application
Selection Property
Validation Focus
Indole NH negative control
Naphthyl CH core; no H-bond donor
SERT binding comparison with indole parent
Homotryptamine scaffold hopping
Conformationally restricted naphthyl isostere
Confirm binding retention; optimize with CN substituents
N-alkyl SAR benchmarking
Cyclopropylmethyl rank order at 5-HT1A
Affinity relative to allyl, n-propyl analogs
Fragment screening with purity adjustment
Commercial purity 95%
Purity verification; plan for additional purification
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